molecular formula C6H8N2O2 B3038928 1,4-Dimethyl-1H-imidazole-2-carboxylic acid CAS No. 933687-10-6

1,4-Dimethyl-1H-imidazole-2-carboxylic acid

Cat. No.: B3038928
CAS No.: 933687-10-6
M. Wt: 140.14 g/mol
InChI Key: RSKKBASKDJIQHN-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4, and a carboxylic acid group at position 2 on the imidazole ring. The compound is known for its versatility and utility in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions and compatibility with various functional groups.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for meeting the demands of various applications in pharmaceuticals, agrochemicals, and other industries.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-1H-imidazole-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the imidazole ring, leading to different products.

    Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Comparison with Similar Compounds

1,4-Dimethyl-1H-imidazole-2-carboxylic acid can be compared with other imidazole derivatives to highlight its uniqueness:

Properties

IUPAC Name

1,4-dimethylimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-8(2)5(7-4)6(9)10/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKKBASKDJIQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

in a nitrogen atmosphere, 41.0 g of 1-methylimidazole was added to 500 ml of acetonitrile, followed by 70 ml of triethylamine, and the mixture was cooled in an ice bath. 38.63 g of methyl chloroformate was added dropwise over 30 minutes, the mixture was stirred at room temperature overnight, and filtered. The filtrate was stripped of volatiles; the residue was dissolved in 500 ml of methylene chloride and the solution was washed with brine, then water, then dried (Na2SO4) and stripped of solvent. The residue was flash chromatographed on silica gel, with a 975:25 v:v mixture of methylene chloride and methanol as eluent. Evaporation of the solvent gave methyl 1-methylimidazole-2-carboxylic acid (37A), as a light yellow oil.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
38.63 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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